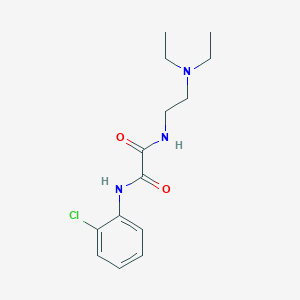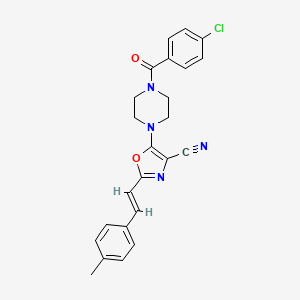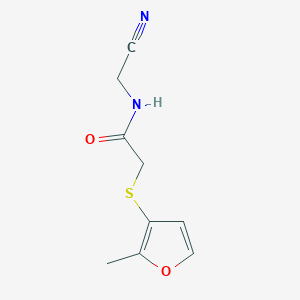
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylthio)benzamide, also known as DMTB, is a thiazole-based compound that has been widely used in scientific research. DMTB has shown promising results in various studies, making it an important compound in the field of medicinal chemistry.
Applications De Recherche Scientifique
Anticancer Activity
N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-4-(isopropylthio)benzamide and its derivatives have shown significant promise in anticancer research. For instance, a series of thiazole and benzamide derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines. These compounds have exhibited moderate to excellent anticancer activities, with some derivatives showing higher anticancer activities than reference drugs like etoposide. The effectiveness of these compounds has been tested against breast, lung, colon, and ovarian cancer cell lines, indicating their potential as broad-spectrum anticancer agents (Ravinaik et al., 2021).
Antimicrobial and Antifungal Activities
Thiazole and benzamide derivatives have also been explored for their antimicrobial and antifungal properties. Novel compounds synthesized from thiazole scaffolds have demonstrated low to moderate antifungal activity, highlighting their potential in treating fungal infections. Such studies expand the application of N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-4-(isopropylthio)benzamide derivatives beyond oncology into infectious diseases, providing a new avenue for the development of antimicrobial and antifungal therapies (Saeed et al., 2008).
Synthesis and Structural Analysis
The synthesis and structural analysis of thiazole and benzamide derivatives form a critical component of research into their applications. Studies focusing on the microwave-assisted synthesis of these compounds have shown efficient and cleaner methods compared to traditional synthesis techniques. Such advancements in synthesis methods not only streamline the production of these compounds but also contribute to a better understanding of their structures through various analytical techniques. This foundational knowledge is crucial for the further development and optimization of these compounds for various scientific applications (Saeed, 2009).
Anticorrosive Properties
In addition to biomedical applications, thiazole and benzamide derivatives have shown potential in the field of materials science, particularly as anticorrosive agents. Studies have demonstrated that certain derivatives can significantly inhibit the corrosion of metals, such as steel, in acidic environments. This property could be incredibly beneficial for protecting infrastructure and machinery in industrial settings, opening up new research avenues in the development of more durable and long-lasting materials (Hu et al., 2016).
Propriétés
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-13(2)28-16-8-5-14(6-9-16)20(24)23-21-22-18(12-27-21)17-11-15(25-3)7-10-19(17)26-4/h5-13H,1-4H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUOBYMJYLQNHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylthio)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2920553.png)

![2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2920556.png)
![3-(2-methoxy-5-methylphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2920557.png)
![3-Azabicyclo[3.2.1]octane-6-carboxylic acid hcl](/img/structure/B2920561.png)
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2920562.png)


![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2920565.png)



![Methyl 2-({[(2-ethylquinazolin-4-yl)oxy]acetyl}amino)benzoate](/img/structure/B2920575.png)